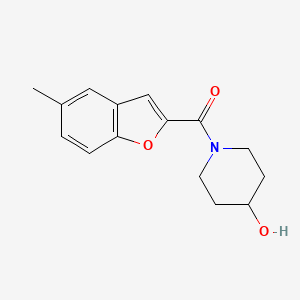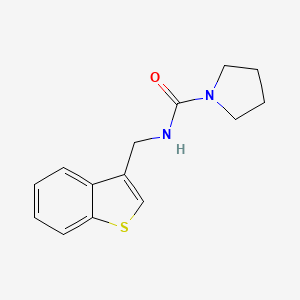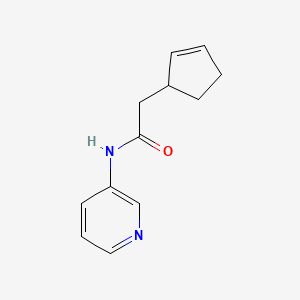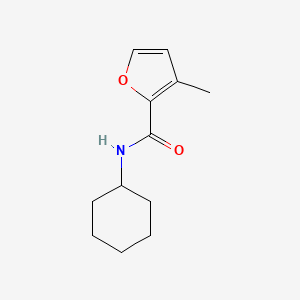
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone, also known as HMBM, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also has antioxidant properties that help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and protect neurons from damage. (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a relatively low toxicity profile, which makes it a safer alternative to other drugs that are used in cancer and neurodegenerative disease research. However, one limitation is that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone derivatives that may have improved efficacy and safety profiles. Another area of interest is the investigation of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone in humans.
Synthesemethoden
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 1-(4-hydroxypiperidin-1-yl)propan-2-one with 5-methyl-2-nitrobenzoic acid, followed by reduction and cyclization. The final product is obtained through purification and isolation using column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone exhibited anti-cancer activity by inducing apoptosis in cancer cells. Another study showed that (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone had neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (4-Hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(5-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-2-3-13-11(8-10)9-14(19-13)15(18)16-6-4-12(17)5-7-16/h2-3,8-9,12,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXXTXJHFKANTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)


![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)



![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)